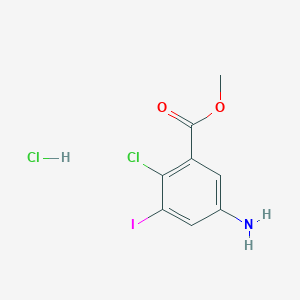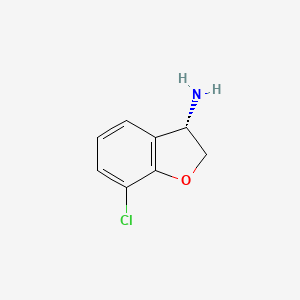
(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine, also known as 7-chloro-2,3-dihydrobenzofuran-3-amine, is a synthetic organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzofuran, a heterocyclic aromatic compound that is found in many natural products.
Wissenschaftliche Forschungsanwendungen
(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine is used in scientific research as a tool to study the structure and function of various proteins and enzymes. It has been found to bind to several proteins, including the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used to study the structure and function of other enzymes such as cytochrome P450 and G-protein coupled receptors. In addition, this compound has been used to study the effect of drugs on the nervous system, as well as to develop new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine is not yet fully understood. However, it is believed to bind to specific proteins and enzymes, resulting in a change in their structure and function. For example, when this compound binds to acetylcholinesterase, it causes the enzyme to become less active and thus reduces the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine are not yet fully understood. However, it has been found to bind to several proteins and enzymes, resulting in changes in their structure and function. It has also been found to affect the activity of neurotransmitters, such as acetylcholine, which can lead to changes in behavior and cognition. In addition, this compound has been shown to have an effect on the regulation of cell growth and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine in laboratory experiments is that it is relatively easy to synthesize, and it is relatively stable in solution. This compound is also relatively non-toxic and has a low solubility, making it suitable for use in a variety of laboratory experiments. However, this compound has a low affinity for most proteins and enzymes, which can limit its usefulness in certain experiments. In addition, this compound is not very soluble in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
The potential future directions for (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development. In addition, this compound could be used to study the structure and function of other proteins and enzymes, as well as to develop new drugs for the treatment of various diseases. Finally, this compound could be used to study the effects of drugs on the nervous system, as well as to develop new drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine can be achieved through a multi-step process. The first step involves the reaction of benzofuran-3-sulfonyl chloride with (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine-dihydrobenzofuran in the presence of a base. This reaction results in the formation of a sulfonamide, which can then be reduced to the desired product using sodium borohydride. The reaction is generally carried out in a polar solvent such as dimethylformamide.
Eigenschaften
IUPAC Name |
(3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNUJABIUFDNFZ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

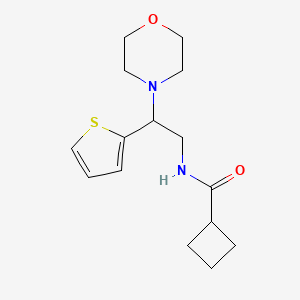

![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)


![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)

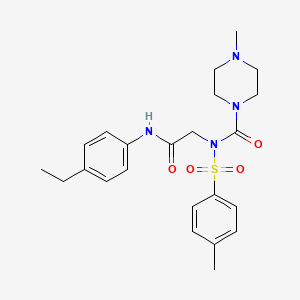
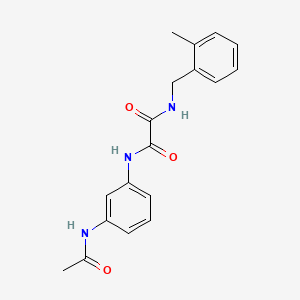
![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)
![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)
![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)
